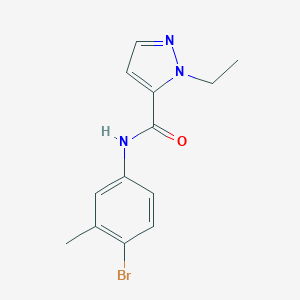![molecular formula C20H28N4O B280501 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280501.png)
2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one, also known as DMPO, is a stable nitroxide radical that has been widely used in scientific research. This compound has attracted significant attention due to its unique chemical structure and potential applications in various fields, including material science, biochemistry, and medicine. In
Mécanisme D'action
The mechanism of action of 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is based on its ability to trap free radicals and reactive oxygen species (ROS) in biological systems. 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one reacts with free radicals and ROS to form stable adducts, which can be detected by EPR spectroscopy. The formation of 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one adducts provides valuable information about the nature and kinetics of free radical reactions in biological systems. 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been used to study free radical reactions in various biological systems, including cells, tissues, and organs.
Biochemical and Physiological Effects:
2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been shown to have a number of biochemical and physiological effects in various biological systems. 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been shown to protect against oxidative stress and inflammation in animal models of disease. 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. In addition, 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been shown to have anti-cancer effects in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is its stability and ease of detection by EPR spectroscopy. 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is a stable nitroxide radical that can be easily detected by EPR spectroscopy, making it an ideal probe for studying free radical reactions in biological systems. However, 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has some limitations for lab experiments, including its potential toxicity and the need for specialized expertise in organic chemistry for its synthesis.
Orientations Futures
There are many potential future directions for 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one research. One area of interest is the development of novel nitroxide-based spin labels and probes for studying free radical reactions in biological systems. Another area of interest is the development of new synthetic methods for 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one and related compounds. Additionally, there is a need for further research to explore the potential therapeutic applications of 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one in various disease models. Overall, 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is a multi-step process that involves several chemical reactions. The first step is the preparation of 2,6-ditert-butyl-4-methylphenol, which is then reacted with 2,5-cyclohexadiene-1,4-dione to form 2,6-ditert-butyl-4-(1,2,5,6-tetrahydropyrimidin-2-ylidene)cyclohexa-2,5-dien-1-one. The final step involves the oxidation of the intermediate compound to form 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one. The synthesis of 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is a complex process that requires careful attention to detail and expertise in organic chemistry.
Applications De Recherche Scientifique
2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been widely used in scientific research due to its unique properties. One of the primary applications of 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is in the field of electron paramagnetic resonance (EPR) spectroscopy. 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is a stable nitroxide radical that can be easily detected by EPR spectroscopy, making it an ideal probe for studying free radical reactions in biological systems. 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has also been used as a spin trap for detecting and characterizing reactive oxygen species (ROS) and other free radicals in various biological systems. In addition, 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been used as a precursor for the synthesis of various nitroxide-based spin labels and probes.
Propriétés
Formule moléculaire |
C20H28N4O |
|---|---|
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C20H28N4O/c1-13-8-9-21-18(23-13)24-22-12-14-10-15(19(2,3)4)17(25)16(11-14)20(5,6)7/h8-12,22H,1-7H3,(H,21,23,24) |
Clé InChI |
ZDINVJUMAODUHQ-UHFFFAOYSA-N |
SMILES isomérique |
CC1=NC(=NC=C1)NNC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C |
SMILES |
CC1=NC(=NC=C1)NNC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C |
SMILES canonique |
CC1=NC(=NC=C1)NNC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chlorophenyl [5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B280421.png)
![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280422.png)


![N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B280428.png)

![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)



![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)
![4-Chloro-3-methylphenyl [5-(4-morpholinylcarbonyl)-2-furyl]methyl ether](/img/structure/B280439.png)
